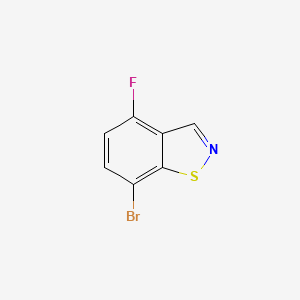
7-Bromo-4-fluoro-1,2-benzothiazole
货号 B8554617
分子量: 232.07 g/mol
InChI 键: PBAJNBYVZSELKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08378104B2
Procedure details


A mixture of 3-bromo-2-(tert-butylsulfanyl)-6-fluorobenzaldehyde (1.20 g, 4.12 mmol) and hydroxylamine hydrochloride (1.432 g, 20.60 mmol) in isopropanol (60 mL, 800 mmol) and water (10 mL) was heated to 70° C. for 20 min. The organic solvent was removed in vacuo, and saturated aqueous sodium bicarbonate was added to bring the pH to 8.5. The material was extracted with DCM and water, and the organic layer was concentrated in vacuo. The residue was treated with p-toluenesulfonic acid (141.9 mg, 0.8242 mmol) in n-butanol (60 mL) and the solution was heated to 120° C. overnight. The solvent was removed in vacuo. The residue was purified by column chromatography (1 to 2% EtOAc:hexanes) to afford 382 mg (40%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.01 (dd, J=9.1, 8.3 Hz, 1 H), 7.60 (dd, J=8.3, 4.0 Hz, 1 H), 9.10 (s, 1 H).
Quantity
1.2 g
Type
reactant
Reaction Step One






Name
Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([S:11]C(C)(C)C)=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[CH:5]=O.Cl.[NH2:17]O.C(O)(C)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>O.C(O)CCC>[Br:1][C:2]1[C:3]2[S:11][N:17]=[CH:5][C:4]=2[C:7]([F:10])=[CH:8][CH:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C=O)C(=CC1)F)SC(C)(C)C
|
|
Name
|
|
|
Quantity
|
1.432 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
141.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was removed in vacuo, and saturated aqueous sodium bicarbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The material was extracted with DCM and water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer was concentrated in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated to 120° C. overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (1 to 2% EtOAc:hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=2C=NSC21)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 382 mg | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
